molecular formula C13H11NO2 B008512 Methyl 4-(pyridin-4-yl)benzoate CAS No. 106047-17-0

Methyl 4-(pyridin-4-yl)benzoate

Cat. No. B008512
M. Wt: 213.23 g/mol
InChI Key: QQQMCQRQWVXBOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a three-step substitution reaction, highlighting the versatility and reactivity of such molecules. These processes typically employ FTIR, 1H, and 13C NMR spectroscopy, along with mass spectrometry, to confirm the structures of the synthesized compounds. X-ray diffraction is also used for crystallographic and conformational analyses, further confirming the molecular structures as optimized by density functional theory (DFT) (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of compounds similar to Methyl 4-(pyridin-4-yl)benzoate are determined through X-ray diffraction and subjected to DFT calculations. These studies reveal that the molecular structures optimized by DFT are consistent with the crystal structures, providing insights into the conformational stability and electronic properties of the compounds. Such analyses are crucial for understanding the reactive sites and potential chemical behavior of the compounds (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like Methyl 4-(pyridin-4-yl)benzoate are studied through their interactions and transformations in various chemical reactions. For example, the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids demonstrate the ability of such compounds to undergo complex formation and exhibit interesting photophysical properties when coordinated to metal centers (Tzimopoulos et al., 2010).

Physical Properties Analysis

The physical properties of compounds like Methyl 4-(pyridin-4-yl)benzoate, such as solubility, thermal stability, and electrical conductivity, are important for their potential applications. For instance, the synthesis, characterization, thermal degradation, and electrical conductivity of polymeric compounds provide valuable information about the stability and conductivity of materials derived from pyridinyl compounds, which could be relevant for electronic applications (Kaya et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 4-(pyridin-4-yl)benzoate and related compounds, such as their ability to form coordination polymers and exhibit luminescence, are of significant interest. Studies on coordination polymers derived from pyridinyl compounds show the potential for creating materials with unique structural and luminescence properties, which could be exploited in optoelectronic devices and sensors (Gui et al., 2014).

Scientific Research Applications

  • Synthesis of Functionalized Isoxazoles : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate scaffolds are useful for synthesizing new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

  • Thermoelectric Applications : Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes show potential for thermoelectric applications, useful in electronics and energy storage (Kaya, Öksüzgülmez, & Güzel, 2008).

  • Photocatalytic and Electrocatalytic Performance : Bulky conjugated 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate-based coordination polymers exhibit varied photodegradation activity of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).

  • Antibacterial Activity : Novel pyridyl benzoate derivatives have been found to possess antibacterial activity comparable to amikacin, suggesting their potential as antibacterial compounds (Eldeab, 2019).

  • Supramolecular Liquid Crystals : Laterally methyl-substituted compounds can induce supramolecular liquid crystals, highlighting the role of substituents in determining crystal stability (Naoum, Fahmi, & Almllal, 2010).

  • Saponification of Shielded Esters : Concave methyl benzoates can undergo saponification through nucleophilic substitution, despite being sterically shielded esters (Lüning & Wangnick, 1992).

  • Synthetic Strategies for Benzotriazolyl Compounds : α-(Benzotriazol-l-yl)alkylpyridines can undergo nucleophilic attack, offering new synthetic strategies (Katritzky, Yao, & Rachwał, 1994).

  • Triorganostannyl Ester Synthesis : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids show promising synthesis and structural investigation potential (Tzimopoulos et al., 2010).

  • Corrosion Inhibition : Double azomethine-based Schiff bases, including methyl benzoate derivatives, effectively inhibit corrosion on mild steel surfaces (Murmu et al., 2019).

  • Antibacterial Activity Against B. subtilis, S. aureus, E. coli : 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin derivatives exhibit significant antibacterial activity (El-Haggar et al., 2015).

Safety And Hazards

“Methyl 4-(pyridin-4-yl)benzoate” is associated with several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMCQRQWVXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408910
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyridin-4-yl)benzoate

CAS RN

106047-17-0
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(4-pyridinyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(4-Pyridyl)benzoic acid hydrochloride (12.4 g) was dissolved in methanol (200 ml), concentrated sulfuric acid (5 ml) was added at room temperature, and the mixture was heated under reflux for 3 hours. After completion of the reaction, the solvent was distilled off, and a saturated aqueous solution of sodium hydrogencarbonate was added to the residue to extract it with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and hexane was added to the residue to solidify it, thereby obtaining the title compound (9.86 g) as colorless powder.
Name
4-(4-Pyridyl)benzoic acid hydrochloride
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Carboxybenzeneboronic acid methyl ester (248 mmol) from A, 4-bromopyridine (248 mmol), tetrakis-(triphenylphosphin)-palladium (2.5 mmol) and potassium carbonate (744 mmol) are suspended in 1,2-dimethoxyethane (1100 ml). The stirred mixture is heated under reflux for 8 hours. After cooling the solvent is evaporated and water is added to the residue which is then extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. The residue is suspended in diethylether and the solid filtered of and dried (vacuum). A pale-brown powder with mp. 99-101° C., Rf=0.39 (CH2Cl2/MeOH=95:5) is obtained.
Name
4-Carboxybenzeneboronic acid methyl ester
Quantity
248 mmol
Type
reactant
Reaction Step One
Quantity
248 mmol
Type
reactant
Reaction Step Two
Quantity
744 mmol
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mmol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 4-[pyridin-4-yl]-benzoic acid (2.0 g, 10 mmol) (reference example 11a) in methanol (30 mL) is added conc. H2SO4 (4 mL). The resulting solution is warmed to 60° C. and stirred at this temperature for 2.5 hours. The reaction mixture is then allowed to cool to room temperature then poured into ice. The pH of the resulting solution is adjusted to 7 using a 10 M solution of NaOH. The product is then extracted into ethyl acetate. This solution is washed with brine, dried over MgSO4 and concentrated to give 2.1 g of the title compound as a white solid. 1H NMR (CDCl3) d 3.94 (s, 3H), 7.50 (d, J=5 Hz, 2H), 7.69 (d, J=8 Hz, 2H), 8.13 (d, J=5 Hz, 2H) 8.68 (d, J=5 Hz, 2H). MS (EI) m/z 213 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Thionyl chloride (683 mL, 9358.59 mmol) was added dropwise over 20 minutes to a suspension of sodium 4-(pyridin-4-yl)benzoate (690 g, 3119.53 mmol) in methanol (15 L) at −10° C., keeping the temperature below 15° C. The mixture was stirred for 10 minutes then heated to 65° C. for 15 hours. The reaction mixture was cooled to 20° C. and the solvent was evaporated. The solid residue was partioned between ethyl acetate (14 L) and aqueous saturated sodium bicarbonate solution (14 L). The organic layer was separated and the aqueous layer extracted with ethyl acetate (7 L). The combined organics were washed with water (14 L), saturated brine (7 L) dried over magnesium sulfate, filtered and evaporated to dryness to afford methyl 4-(pyridin-4-yl)benzoate (570 g, 86%) as a solid.
Quantity
683 mL
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
J Wu, D Zhang, L Chen, J Li, J Wang… - Journal of Medicinal …, 2013 - ACS Publications
SIRT1 is an NAD + -dependent deacetylase, whose activators have potential therapeutic applications in age-related diseases. Here we report a new class of SIRT1 activators. The …
Number of citations: 44 pubs.acs.org
T Zhou, S Liu, S Wang, S Mi, P Gao, X Guo… - Industrial & …, 2021 - ACS Publications
Lanthanide–organic frameworks have been extensively exploited as efficient chemical sensors for versatile analyte detection. In this work, based on a zwitterionic ligand, N-(4-…
Number of citations: 12 pubs.acs.org
MJ Shiao, KH Liu, JS Wang - Journal of the Chinese Chemical …, 1993 - Wiley Online Library
4‐Arylpyridines 5 that contain electron‐withdrawing groups such as nitrile, methyl ester, fluoride, and trifluoromethyl on the benzene ring were synthesized in moderate yields (29‐63%) …
Number of citations: 1 onlinelibrary.wiley.com
LH Tong, S Clifford, A Gomila, S Duval… - Chemical …, 2012 - pubs.rsc.org
Square self-assemblies are obtained from dirhodium(II) tetracarboxylate complexes using an isonicotinate-type ligand to act as an equatorial ligand to one dirhodium unit and an axial …
Number of citations: 8 pubs.rsc.org

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